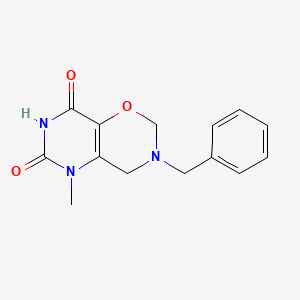
3-Benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “W7PYZ2JZU3” is known as 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione. It is a heterocyclic compound with a molecular formula of C14H15N3O3. This compound is characterized by its unique structure, which includes a pyrimido-oxazine ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate to form an intermediate, which then undergoes cyclization with urea under acidic conditions to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione can be compared with other heterocyclic compounds such as:
- 3-benzyl-5-methyl-2H-pyrimidin-4-one
- 3-benzyl-5-methyl-2H-oxazine-4-one
Uniqueness
What sets this compound apart is its unique pyrimido-oxazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
13922-59-3 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-benzyl-5-methyl-2,4-dihydropyrimido[4,5-e][1,3]oxazine-6,8-dione |
InChI |
InChI=1S/C14H15N3O3/c1-16-11-8-17(7-10-5-3-2-4-6-10)9-20-12(11)13(18)15-14(16)19/h2-6H,7-9H2,1H3,(H,15,18,19) |
InChI Key |
ZQZIGZNGQHBUIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)OCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


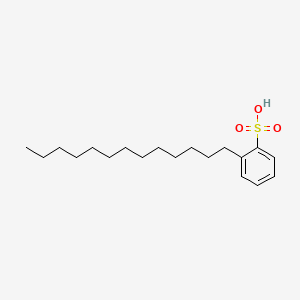
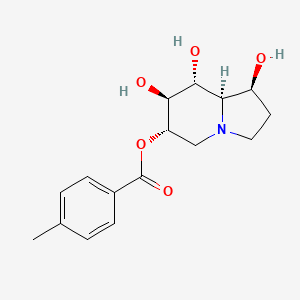
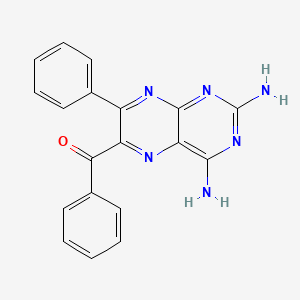


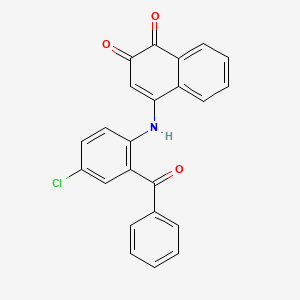
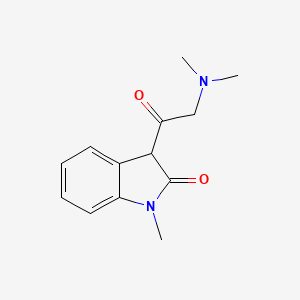
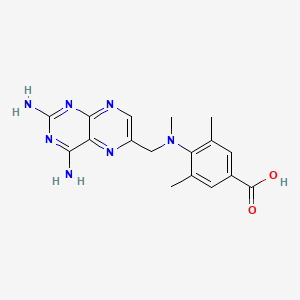
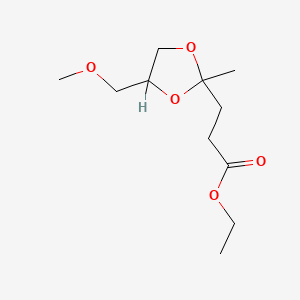



![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

